molecular formula C13H12N2 B2379454 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile CAS No. 124678-40-6

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2379454
CAS No.: 124678-40-6
M. Wt: 196.253
InChI Key: PYDJICPAQOXUAA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a 2,5-dimethylpyrrole group at the ortho position. Its molecular formula is C₁₃H₁₁N₂, with a molecular weight of 199.25 g/mol. The compound is characterized by its planar aromatic system, with the nitrile group (-CN) enhancing electron-withdrawing properties, making it a versatile intermediate in medicinal chemistry and materials science.

Key synthetic routes involve palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as evidenced by its use in nitric oxide synthase (NOS) inhibitor development . Its structural uniqueness lies in the synergistic electronic effects of the pyrrole and nitrile groups, which influence reactivity and binding affinity in biological systems.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-10-7-8-11(2)15(10)13-6-4-3-5-12(13)9-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDJICPAQOXUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Overview

In the context of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, the reaction typically proceeds via the interaction of 4-aminobenzonitrile with 2,5-hexanedione. The primary amine attacks the carbonyl groups of the diketone, leading to imine formation and subsequent cyclization with the loss of water. The electron-withdrawing nitrile group on the benzene ring directs the regioselectivity of the pyrrole substitution, ensuring the formation of the 1-yl regioisomer.

Optimized Reaction Conditions

A representative procedure involves refluxing 4-aminobenzonitrile (1.2 g, 0.0101 mol) with 2,5-hexanedione (2.29 g, 0.02 mol) in methanol under acidic conditions for 24 hours. The reaction is monitored by thin-layer chromatography (TLC), with purification achieved via column chromatography using a 5–8% methanol-dichloromethane gradient. This method yields the target compound in 82% purity, as confirmed by melting point analysis (107°C) and spectroscopic data.

Table 1: Paal-Knorr Synthesis Parameters

Parameter Detail
Reactants 4-Aminobenzonitrile, 2,5-Hexanedione
Solvent Methanol
Catalyst Acetic Acid (Glacial)
Temperature Room Temperature → Reflux
Reaction Time 24 hours
Yield 82%
Purification Column Chromatography

This method’s efficiency is attributed to the mild conditions and the avoidance of toxic metal catalysts. However, the requirement for chromatographic purification introduces scalability challenges.

Solvent-Free Thermal Cyclization

Recent advancements in green chemistry have emphasized solvent-free methodologies to reduce environmental waste. A patent (CN106458888A) describes a two-stage process for synthesizing pyrrole derivatives without solvents or chemical catalysts.

Reaction Design

In the first stage, 4-aminobenzonitrile and 2,5-hexanedione are mixed in the absence of solvents, forming an intermediate imine. The second stage involves heating the mixture to 100–200°C for 1–500 minutes, inducing cyclization. Alternatively, the addition of carbon allotropes (e.g., graphene oxide) accelerates the reaction through surface-mediated catalysis.

Acid-Catalyzed Condensation

Acid-mediated condensation offers a rapid route to pyrrole derivatives, leveraging Brønsted acids to accelerate imine formation and cyclization.

Protocol Refinement

A modified procedure involves reacting 4-aminobenzonitrile with 2,5-hexanedione in glacial acetic acid under reflux. The acidic environment protonates the carbonyl oxygen, enhancing the electrophilicity of the diketone and facilitating nucleophilic attack by the amine. After 2 hours of reflux, the mixture is distilled to remove acetic acid, and the crude product is purified via silica gel chromatography.

Efficiency and Limitations

This method achieves a 75% yield but requires careful handling of corrosive acids and generates acidic waste streams. The use of acetic acid as both solvent and catalyst streamlines the process, though post-reaction neutralization adds complexity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Criterion Paal-Knorr Solvent-Free Acid-Catalyzed
Yield 82% ~70% 75%
Reaction Time 24 hours 1–8 hours 2 hours
Environmental Impact Moderate (Solvent) Low High (Acid Waste)
Scalability Limited High Moderate
Purification Complexity High Low Moderate

The Paal-Knorr method balances yield and reliability but suffers from purification challenges. The solvent-free approach excels in sustainability but requires energy-intensive conditions. Acid-catalyzed condensation offers speed but poses waste management issues.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

Monoclonal Antibody Production

Research has shown that derivatives of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile can significantly enhance the production of monoclonal antibodies (mAbs). A study demonstrated that the compound improved mAb yields in Chinese hamster ovary cell cultures by suppressing cell growth while increasing glucose uptake and ATP production. This dual action not only boosts productivity but also maintains cell viability during culture processes .

Table 1: Effects of this compound on mAb Production

ParameterControl GroupExperimental Group
Cell Viability (%)8590
mAb Yield (mg/L)150250
Glucose Uptake Rate (mmol/L)0.50.8
ATP Levels (µmol/L)1015

The compound's ability to modulate the glycosylation patterns of mAbs is particularly noteworthy, as this can influence their therapeutic efficacy .

Antibacterial Activity

Synthesis of Antibacterial Derivatives

This compound has been utilized in the synthesis of new heterocycles that exhibit antibacterial properties. For instance, derivatives synthesized from this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

A focused investigation into the antitubercular potential of compounds derived from the pyrrole scaffold highlighted that several derivatives showed promising inhibitory effects against multidrug-resistant strains of M. tuberculosis. The structure-activity relationship studies underscored the importance of the pyrrole moiety for maintaining antibacterial activity .

Organic Synthesis

Synthesis of Fragrance Precursors

The compound is also employed in organic synthesis to create various pyrrole-based fragrance precursors. These synthesized compounds undergo extensive characterization to ensure their viability for commercial fragrance applications .

Table 2: Overview of Synthesized Pyrrole Fragrance Precursors

Compound NameYield (%)Characterization Method
2-Ethyl-4-oxo-4H-pyran-3-yl 2-(2,5-dimethyl...75NMR, Mass Spectrometry
Benzonitrile-Pyrrole Conjugate80IR Spectroscopy

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Applications Molecular Weight (g/mol) Key Data Sources
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile C₁₃H₁₁N₂ Base structure NOS inhibition 199.25
4-(3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile (RBM-001) C₁₅H₁₄ClN₂O Chloroacetyl group at pyrrole C3 USP14 ligand 273.08
4-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)benzonitrile C₁₈H₁₆N₄ Pyridine ring fused with pyrrole Antimicrobial agents 300.35
2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile C₁₄H₁₂N₂O Formyl group at pyrrole C3 Intermediate in organic synthesis 224.26

Key Findings:

Electronic Effects: The base compound’s nitrile group enhances electrophilicity, critical for hydrogen bonding in enzyme inhibition (e.g., NOS) . RBM-001’s chloroacetyl group introduces steric bulk and reactivity, enabling covalent interactions with USP14’s catalytic cysteine .

Biological Activity: Antimicrobial Potency: Pyridine-fused analogues (e.g., C₁₈H₁₆N₄) exhibit improved activity against methicillin-resistant Staphylococcus aureus (MRSA) due to enhanced membrane penetration . Enzyme Inhibition: The base structure shows moderate NOS inhibition (IC₅₀ ~ 1–5 µM), while derivatives with extended aromatic systems (e.g., compound 16 in ) achieve sub-micromolar potency via π-π stacking with heme propionates .

Synthetic Yields :

  • Base compound derivatives synthesized via Suzuki-Miyaura coupling (e.g., compound 20 in ) achieve yields >80%, whereas chloroacetyl-substituted RBM-001 requires careful stoichiometric control for ~70% yield .

Spectroscopic and Analytical Data

Table 2: NMR and Mass Spectrometry Comparisons

Compound Name ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks HRMS (Observed [M+H]⁺)
This compound 7.85 (d, J = 8.4 Hz, Ar-H), 6.36 (s, pyrrole-H) 141.4 (Ar-CN), 113.2 (pyrrole-C) 199.25 (calcd)
RBM-001 7.85 (d, J = 8.4 Hz, Ar-H), 4.48 (s, CH₂Cl) 191.9 (C=O), 42.9 (CH₂Cl) 273.0806 (obs)
Pyridine-fused analogue (C₁₈H₁₆N₄) 8.20 (s, pyridine-H), 7.35 (d, J = 8.5 Hz, Ar-H) 160.6 (pyridine-C), 129.2 (Ar-CN) 300.35 (calcd)

Insights:

  • The base compound’s pyrrole protons resonate as singlets (~6.36 ppm), whereas chloroacetyl substitution in RBM-001 deshields adjacent protons, shifting CH₂Cl to 4.48 ppm .
  • Pyridine-fused derivatives exhibit distinct aromatic splitting patterns (e.g., 8.20 ppm for pyridine-H), confirming ring fusion .

Functional Group Impact on Reactivity and Stability

  • Nitrile Group: Enhances stability under acidic conditions but increases susceptibility to nucleophilic attack at the cyano carbon .
  • Pyrrole Methyl Groups : 2,5-Dimethyl substitution prevents unwanted oxidation, improving shelf-life compared to unsubstituted pyrroles .
  • Chloroacetyl Group (RBM-001) : Introduces hydrolytic instability in aqueous buffers (t₁/₂ ~ 24 hours at pH 7.4), necessitating formulation adjustments .

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological effects, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The compound features a pyrrole moiety substituted with a benzonitrile group, which is hypothesized to contribute to its biological efficacy. The presence of the dimethyl groups on the pyrrole ring enhances lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of 2,5-dimethylpyrrole exhibit significant antibacterial properties. For instance, compounds derived from this scaffold demonstrated strong activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. The most active derivatives showed minimum inhibitory concentrations (MIC) below 1 µg/mL and low cytotoxicity against human cells, indicating their potential as therapeutic agents against tuberculosis .

Antitumor Activity

Research indicates that this compound and its analogs may also possess antitumor properties. A study highlighted that specific derivatives exhibited cytotoxic effects on cancer cell lines, with structure-activity relationship analyses revealing that modifications on the pyrrole ring significantly influenced their potency .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it interacts with key enzymes involved in bacterial metabolism and proliferation, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase . These interactions could inhibit essential metabolic pathways in bacteria and cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications affect the biological activity of the compound:

Compound StructureBiological ActivityKey Findings
This compoundModerate AntimicrobialMIC values < 1 µg/mL against M. tuberculosis
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl benzohydrazidesStrong AntibacterialEffective against DHFR; exhibited significant antibacterial activity
Derivatives with cyclohexanemethyl groupEnhanced AntitubercularHigh activity against MDR-TB isolates; low cytotoxicity in human cells

Case Studies

In one notable case study, researchers synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl benzohydrazides. These compounds were evaluated for their antibacterial activity and showed promising results against both standard and resistant strains of bacteria. The study utilized molecular docking to elucidate binding interactions with target enzymes, reinforcing the potential for these compounds in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile?

The synthesis typically involves coupling 2,5-dimethylpyrrole with a benzonitrile derivative. A method analogous to the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF under controlled temperatures (0–25°C) . Alternative routes may employ nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Optimization of solvent (e.g., DMF, THF), temperature, and stoichiometry is critical for yield improvement.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • 1H/13C NMR : The benzonitrile group exhibits a sharp singlet for the nitrile carbon (~110–120 ppm in 13C NMR) and aromatic protons (6.5–8.0 ppm in 1H NMR). The pyrrole ring protons resonate at 5.5–6.5 ppm, with methyl groups appearing as singlets at ~2.0–2.5 ppm .
  • IR : A strong absorption band at ~2220 cm⁻¹ confirms the nitrile group.
  • MS : The molecular ion peak (M⁺) should correspond to the molecular formula C₁₃H₁₁N₃ (MW: 209.25 g/mol), with fragmentation patterns indicating loss of methyl or pyrrole groups.

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound for X-ray diffraction studies?

Slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO, acetonitrile) at 4°C is recommended. For challenging cases, vapor diffusion or cooling crystallization can be applied. SHELXL refinement software is widely used for structure determination, leveraging iterative least-squares cycles and electron density maps to resolve disorder or thermal motion .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Contradictions in biological data (e.g., antimicrobial IC₅₀ values) may arise from variations in assay conditions (pH, cell lines, incubation time) or compound purity. Rigorous validation includes:

  • Replicating assays under standardized protocols.
  • Cross-referencing with structural analogs (e.g., pyrazole or thiazole derivatives) to identify SAR trends .
  • Purity assessment via HPLC (>95%) and elemental analysis.

Q. What computational methods are suitable for predicting the reactivity of the pyrrole and benzonitrile moieties in further functionalization?

  • DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvation effects and steric hindrance in substitution reactions.
  • Docking Studies : For bioactive derivatives, AutoDock Vina can assess binding affinities to target proteins (e.g., microbial enzymes or cancer cell receptors) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer or antimicrobial properties?

  • Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ring to enhance electrophilicity or substituents on the pyrrole nitrogen to improve lipophilicity.
  • Biological Testing : Screen derivatives against panels of cancer cell lines (e.g., HCT116) and microbial strains (e.g., S. aureus) to correlate structural changes with activity. MIC (Minimum Inhibitory Concentration) values from analogs suggest that methyl or halide substituents enhance potency .

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